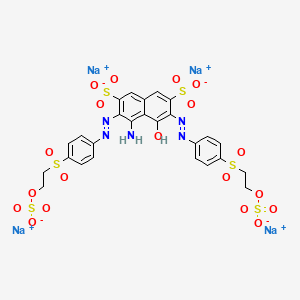
Magnesium borate N-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium borate N-hydrate is a compound that includes magnesium, boron, oxygen, and hydrogen. It is known for its strong thermoluminescence, mechanical and thermal properties, high elasticity coefficient, corrosion resistance, and heat resistance . These properties make it valuable in various industrial applications, including thermoluminescence and X-ray screening.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium borate N-hydrate can be synthesized using different methods, including liquid state and solid-state synthesis. One common method involves reacting boric acid with magnesium oxide under controlled conditions. The reaction can be enhanced using microwave energy, which has been shown to produce pure magnesium borate hydrate minerals . The reaction conditions typically involve heating the mixture at specific power levels and durations to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves mining boron minerals or extracting them from seawater. The production process may include double salt transformation and other refining techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Magnesium borate N-hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like hydrogen or carbon monoxide.
Substitution: Often involves the replacement of one element or group with another, using reagents like halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce magnesium oxide and boric acid, while reduction could yield elemental magnesium and boron compounds .
Scientific Research Applications
Magnesium borate N-hydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a component in ion-battery systems.
Biology: Investigated for its potential use in stomach cancer chemotherapy and as a radiation shield material.
Medicine: Explored for its thermoluminescent properties in medical imaging and radiation therapy.
Mechanism of Action
The mechanism by which magnesium borate N-hydrate exerts its effects involves its interaction with molecular targets and pathways. For example, its thermoluminescent properties are due to the excitation of electrons within the compound’s crystal lattice, which then release energy as light when returning to their ground state . In catalysis, the compound’s surface properties facilitate the adsorption and transformation of reactants into products .
Comparison with Similar Compounds
Magnesium oxide: Known for its high thermal stability and use in refractory materials.
Magnesium sulfate: Commonly used in agriculture and medicine.
Magnesium phosphate: Utilized in fertilizers and food additives.
Uniqueness of Magnesium Borate N-hydrate: this compound stands out due to its unique combination of thermoluminescence, mechanical strength, and resistance to heat and corrosion. These properties make it particularly valuable in applications requiring high durability and stability under extreme conditions .
Properties
IUPAC Name |
magnesium;2-oxido-4-[(4-oxido-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.Mg.H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;/h;;1H2/q-2;+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBPMOFJWKUERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(O1)OB2OB(O2)[O-])[O-].O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H2MgO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








